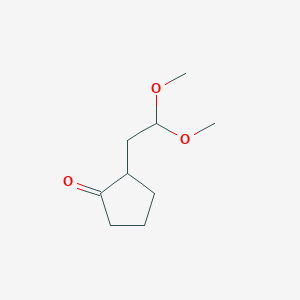![molecular formula C12H16ClNO4S B14298649 Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate CAS No. 120789-47-1](/img/structure/B14298649.png)
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate is an organic compound that features a propyl group attached to a carbamate moiety, which is further linked to a 4-chlorobenzene-1-sulfonyl group through an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate typically involves multiple steps, starting with the preparation of the 4-chlorobenzene-1-sulfonyl chloride. This intermediate can be synthesized by reacting 4-chlorobenzenesulfonic acid with thionyl chloride. The resulting sulfonyl chloride is then reacted with ethylamine to form 2-(4-chlorobenzene-1-sulfonyl)ethylamine.
In the next step, the amine is reacted with propyl chloroformate in the presence of a base such as triethylamine to yield this compound. The reaction conditions typically involve maintaining the reaction mixture at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are applied.
Major Products Formed
Substitution Reactions: Products include nitro, halogenated, or sulfonated derivatives of the aromatic ring.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.
Applications De Recherche Scientifique
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propyl [2-(4-methylbenzene-1-sulfonyl)ethyl]carbamate
- Propyl [2-(4-nitrobenzene-1-sulfonyl)ethyl]carbamate
- Propyl [2-(4-bromobenzene-1-sulfonyl)ethyl]carbamate
Uniqueness
Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate is unique due to the presence of the 4-chlorobenzene-1-sulfonyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
120789-47-1 |
|---|---|
Formule moléculaire |
C12H16ClNO4S |
Poids moléculaire |
305.78 g/mol |
Nom IUPAC |
propyl N-[2-(4-chlorophenyl)sulfonylethyl]carbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-2-8-18-12(15)14-7-9-19(16,17)11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H,14,15) |
Clé InChI |
CSOKVPVISIOUEE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



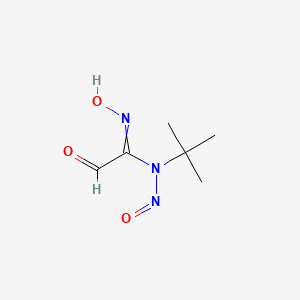


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
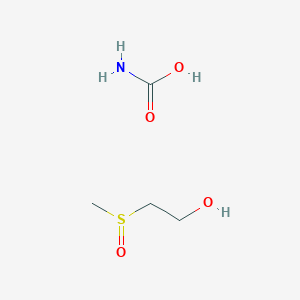
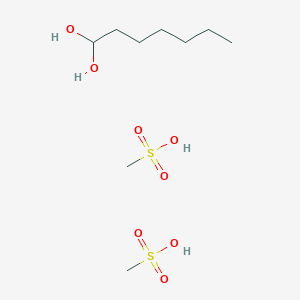
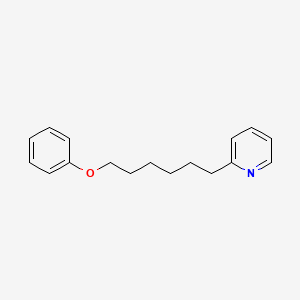

![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)

